5-Bromo-3-chloro-4-methylpyridin-2-amine
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Overview
Description
5-Bromo-3-chloro-4-methylpyridin-2-amine is a chemical compound with the molecular formula C6H6BrClN2 and a molecular weight of 221.48 g/mol . This compound is a derivative of pyridine, a basic heterocyclic organic compound. It is characterized by the presence of bromine, chlorine, and methyl groups attached to the pyridine ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-chloro-4-methylpyridin-2-amine typically involves the halogenation of 4-methylpyridin-2-amine. One common method is the bromination of 3-chloro-4-methylpyridin-2-amine using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is also common in industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-chloro-4-methylpyridin-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine or chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with arylboronic acids to form biaryl compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate in solvents such as toluene or ethanol.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Biaryl Compounds: Formed through coupling reactions.
Substituted Pyridines: Formed through nucleophilic substitution reactions.
Scientific Research Applications
5-Bromo-3-chloro-4-methylpyridin-2-amine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly kinase inhibitors.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of novel materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 5-Bromo-3-chloro-4-methylpyridin-2-amine depends on its application. In medicinal chemistry, it acts as a precursor to kinase inhibitors that target specific enzymes involved in cellular signaling pathways . The bromine and chlorine atoms in the compound facilitate its binding to the active sites of these enzymes, thereby inhibiting their activity.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-chloro-4-methylpyridine
- 3-Bromo-4-chloro-2-methylpyridine
- 4-Bromo-3-chloro-2-methylpyridine
Uniqueness
5-Bromo-3-chloro-4-methylpyridin-2-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and binding properties. This makes it particularly valuable in the synthesis of kinase inhibitors and other biologically active molecules .
Biological Activity
5-Bromo-3-chloro-4-methylpyridin-2-amine is a heterocyclic compound with the molecular formula C₆H₆BrClN₂ and a molecular weight of 221.48 g/mol. This compound features a pyridine ring substituted with bromine and chlorine atoms, as well as a methyl group and an amino group. Its unique structural characteristics contribute to its potential biological activities, particularly in medicinal chemistry as a precursor for kinase inhibitors.
Chemical Structure
The structure of this compound can be represented as follows:
Biological Activity Overview
Research indicates that this compound interacts with various biological targets due to its structural features. Its potential as a precursor for kinase inhibitors is particularly noteworthy, as these inhibitors play crucial roles in cellular signaling pathways, making this compound relevant in drug discovery and development .
The mechanism of action of this compound primarily involves its ability to bind to specific enzymes involved in signaling pathways. This binding can modulate the activity of these enzymes, potentially leading to therapeutic effects in various diseases .
Research Findings
Several studies have explored the biological activity of this compound and related compounds. Below are key findings from recent research:
Case Studies
- Kinase Inhibitor Development : In a study focusing on the synthesis of novel kinase inhibitors, this compound was identified as a critical intermediate. The resulting compounds showed promising inhibitory activity against several kinases involved in cancer pathways, suggesting its utility in cancer therapeutics .
- Antibacterial Properties : A comparative study on pyridine derivatives demonstrated that compounds similar to this compound exhibited varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 4.69 to 22.9 µM against several bacterial strains .
Properties
IUPAC Name |
5-bromo-3-chloro-4-methylpyridin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrClN2/c1-3-4(7)2-10-6(9)5(3)8/h2H,1H3,(H2,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNQBPTJDPUCOOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1Br)N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.48 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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